H-Phe-Leu-NH2.HBr

説明

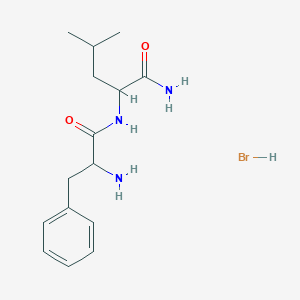

The compound H-Phe-Leu-NH2.HBr is a chemical substance with the molecular formula C15H24BrN3O2 and a molecular weight of 358.27 g/mol Phe-Leu amide hydrobromide . This compound is a peptide derivative, specifically a dipeptide, consisting of phenylalanine and leucine residues, with an amide group at the C-terminus and a hydrobromide salt form.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-Leu-NH2.HBr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted SPPS are often employed to enhance efficiency and yield .

化学反応の分析

Types of Reactions:

Oxidation: H-Phe-Leu-NH2.HBr can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the amide bond, converting it to an amine.

Substitution: The bromide ion in the hydrobromide salt can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or (m-CPBA) under mild conditions.

Reduction: Reagents such as (NaBH4) or (LiAlH4).

Substitution: Ion-exchange resins or solutions of other salts like (NaCl).

Major Products:

Oxidation: Hydroxylated phenylalanine derivatives.

Reduction: Amine derivatives of the peptide.

Substitution: Different salt forms of the peptide.

科学的研究の応用

H-Phe-Leu-NH2.HBr represents a versatile synthetic dipeptide with significant applications across multiple scientific domains. This comprehensive review explores its diverse research applications based on authoritative sources.

Molecular and Biological Research

This compound serves critical roles in several key research areas:

Protein-Protein Interactions

- Used as a model substrate for studying molecular interaction mechanisms

- Enables detailed investigations of peptide binding dynamics

- Provides insights into complex protein structural relationships

Neuroscience Research

- Investigates neurotransmitter function due to its constituent amino acids

- Potential neuroprotective properties exploration

- Studies cognitive function and neurological signaling pathways

Pharmaceutical and Drug Development

Peptide-Based Drug Design

- Acts as a fundamental building block for designing novel therapeutic compounds

- Enables systematic exploration of peptide structural modifications

- Facilitates research into targeted drug development strategies

Enzyme Studies

Enzyme Characterization

- Serves as a substrate for investigating enzyme activity

- Helps researchers understand enzyme specificity

- Provides a standardized molecular tool for enzymatic interaction studies

Comparative Analysis of Research Applications

| Research Domain | Specific Application | Key Characteristics |

|---|---|---|

| Molecular Biology | Protein Interaction Modeling | High structural specificity |

| Neuroscience | Neurotransmitter Function Study | Contains neurologically active amino acids |

| Pharmaceutical Research | Peptide Drug Precursor | Flexible molecular structure |

| Enzymatic Studies | Substrate Characterization | Precise amino acid sequence |

Unique Molecular Characteristics

The compound's distinctive features contribute to its research versatility:

- Composed of phenylalanine and leucine amino acids

- C-terminal amide group (CONH2) influences membrane interactions

- Hydrobromide salt form enhances water solubility

- Potential neuroprotective and metabolic research applications

Biochemical Significance

Amino Acid Roles

- Phenylalanine : Neurotransmitter precursor, essential for protein synthesis

- Leucine : Critical for muscle metabolism, protein synthesis

- Combination provides unique biochemical interaction potential

Research Methodology Considerations

Researchers utilizing this compound should consider:

- Precise synthesis techniques

- Controlled experimental conditions

- Comprehensive molecular characterization

- Potential variations in biological interactions

作用機序

The mechanism of action of H-Phe-Leu-NH2.HBr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways .

類似化合物との比較

- H-Phe-Trp-NH2.HCl

- H-Phe-Gly-NH2.HCl

- H-Gly-Leu-NH2.HCl

- H-Phe-Leu-Phe-4MβNA.TFA

- H-Leu-Ala-NH2.HCl

Comparison:

- H-Phe-Leu-NH2.HBr is unique due to its specific combination of phenylalanine and leucine residues, which confer distinct physicochemical properties and biological activities .

- Compared to H-Phe-Trp-NH2.HCl , this compound has different aromatic side chains, affecting its hydrophobicity and binding interactions .

- H-Phe-Gly-NH2.HCl has a simpler structure with glycine instead of leucine, leading to different conformational flexibility and reactivity .

- H-Gly-Leu-NH2.HCl lacks the aromatic ring of phenylalanine, resulting in different interaction profiles with molecular targets .

生物活性

H-Phe-Leu-NH2.HBr, also known as H-Phenylalanine-Leucine-Amide Hydrobromide, is a synthetic dipeptide composed of the amino acids phenylalanine and leucine. This compound has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by an amide bond linking phenylalanine (Phe) and leucine (Leu), which contributes to its stability and solubility. The hydrobromide salt form enhances its aqueous solubility, making it suitable for biological studies. The chemical formula is with a CAS number of 108321-16-0.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The binding occurs through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can modulate the activity of target proteins, influencing cellular signaling pathways and potentially leading to neuroprotective effects and enhanced muscle metabolism due to the roles of phenylalanine in neurotransmitter synthesis and leucine in protein metabolism.

Neuroprotective Effects

Research indicates that dipeptides like H-Phe-Leu-NH2 may exhibit neuroprotective properties. Phenylalanine is a precursor for neurotransmitters such as dopamine, which are critical for cognitive functions. Studies have suggested that this compound could play a role in enhancing cognitive performance and protecting against neurodegenerative diseases.

Muscle Metabolism

Leucine, one of the constituent amino acids, is known for its role in muscle protein synthesis and recovery. This compound may enhance muscle recovery post-exercise by stimulating anabolic pathways, making it a candidate for sports nutrition applications.

Research Applications

This compound serves as a model compound in various research domains:

- Peptide Synthesis : It is used to study peptide bond formation and cleavage mechanisms.

- Drug Development : Its properties make it a candidate for designing peptide-based therapeutics targeting specific biological pathways.

- Enzyme Interaction Studies : The compound can be employed to investigate enzyme specificity and activity due to its structural features .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of amino acids. A comparative analysis with structurally similar compounds highlights the distinct biological activities associated with different amino acid combinations:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| H-Val-Leu-NH2.HCl | C14H26ClN3O2 | Valine instead of phenylalanine; different metabolic roles |

| H-Ala-Leu-NH2.HBr | C13H22BrN3O2 | Alanine offers different biochemical pathways |

| H-Phe-Gly-NH2.HCl | C13H18ClN3O2 | Glycine's presence alters solubility and reactivity |

This table emphasizes how variations in amino acid composition can lead to differences in biological activity and potential therapeutic applications.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- Neurotransmitter Synthesis : A study demonstrated that supplementation with dipeptides could enhance dopamine levels in neuronal cultures, suggesting potential applications in treating mood disorders.

- Muscle Recovery : Research involving athletes showed that dipeptide supplementation improved recovery times post-exercise, likely due to enhanced protein synthesis mediated by leucine.

- Enzyme Interaction : Investigations into enzyme kinetics revealed that this compound could serve as an effective substrate for studying enzyme specificity, providing insights into metabolic pathways involving aromatic amino acids .

特性

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFSMRHQAGKROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585251 | |

| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-16-0 | |

| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。